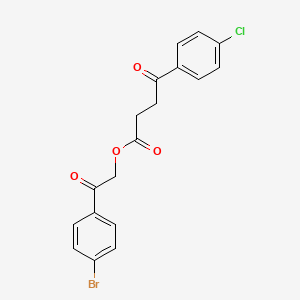

2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate

Description

Properties

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] 4-(4-chlorophenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrClO4/c19-14-5-1-13(2-6-14)17(22)11-24-18(23)10-9-16(21)12-3-7-15(20)8-4-12/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAARMRBHXSFTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate typically involves the esterification of 4-(4-chlorophenyl)-4-oxobutanoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The oxo groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products

Substitution: Products with different substituents replacing the bromine or chlorine atoms.

Reduction: Alcohol derivatives of the original compound.

Oxidation: Carboxylic acid derivatives or other oxidized forms.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate typically involves the condensation of appropriate starting materials under controlled conditions. The compound's structure features a keto ester moiety that is essential for its reactivity and interaction with biological systems.

Key Structural Features:

- Keto and Ester Functionalities : The presence of both keto and ester groups allows for diverse reactivity patterns, making this compound a valuable synthon in organic synthesis.

- Aromatic Substituents : The bromine and chlorine substituents on the phenyl rings influence the electronic properties and steric hindrance, which can affect the compound's biological activity.

Medicinal Chemistry

Recent studies have highlighted the potential of compounds similar to this compound in medicinal chemistry. For instance:

- Inhibition of Enzymatic Activity : Research indicates that derivatives of keto esters exhibit inhibitory activity against isoenzymes such as 11β-hydroxysteroid dehydrogenases (11β-HSD1 and 11β-HSD2) , which are involved in cortisol metabolism. This suggests potential applications in treating conditions related to cortisol dysregulation, such as obesity and metabolic syndrome .

- Anticancer Properties : Some studies have reported that similar compounds demonstrate cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Organic Synthesis

The compound serves as an effective synthon in organic synthesis due to its ability to participate in various reactions:

- Building Blocks for Complex Molecules : The keto ester functionality allows for transformations such as nucleophilic additions, which can lead to the formation of complex heterocyclic compounds .

- Versatile Reactivity : Its ability to undergo reactions such as Michael additions or aldol condensations makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Derivatives

A study focused on synthesizing derivatives of 2-(4-bromophenyl)-2-oxoethyl compounds demonstrated that modifying the substituents on the aromatic rings can significantly alter their biological activity. For example, varying halogen substituents led to changes in potency against specific enzymatic targets .

Case Study 2: Crystal Structure Analysis

The crystal structure analysis of related compounds revealed insights into molecular packing and intermolecular interactions, such as π–π stacking and hydrogen bonding. These interactions are crucial for understanding the solid-state properties and potential bioavailability of these compounds .

Mechanism of Action

The mechanism by which 2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets. The oxo groups may participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, emphasizing substituent effects, physicochemical properties, and applications.

Structural Analogues with Modified Aromatic Substituents

A. 2-(4-Bromophenyl)-2-oxoethyl 4-chlorobenzoate

B. 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate

- Key Difference : Substitution of Br with Cl on the phenacyl group and introduction of a hydroxyl group on the benzoate.

- Impact : The hydroxyl group increases polarity, enhancing aqueous solubility but reducing stability under acidic conditions. The Cl-for-Br substitution lowers molecular weight and may affect halogen bonding in crystal packing .

Analogs with Aliphatic or Heterocyclic Modifications

A. 2-(Cyclohexylamino)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate

- Key Difference: Replacement of the bromophenyl-oxoethyl group with a cyclohexylamino-oxoethyl moiety.

- Impact: The cyclohexylamino group introduces hydrogen-bonding capability and steric bulk, which could enhance interactions with biological targets (e.g., enzymes) but reduce solubility in nonpolar solvents .

B. [2-(Difluoromethoxy)anilino]-2-oxoethyl 4-(4-fluorophenyl)-4-oxobutanoate

- Key Difference : Fluorinated substituents (F, difluoromethoxy) replace Br/Cl.

- Impact : Fluorine’s electronegativity increases metabolic stability and membrane permeability, making this analog more suitable for pharmaceutical applications .

Amino Acid and Peptide-Conjugated Derivatives

A. 2-[(4-Chlorobenzoyl)amino]-3-methylbutanoate Derivatives

- Key Difference : Incorporation of an amide linkage and branched alkyl chain.

Physicochemical and Pharmacokinetic Properties

Biological Activity

2-(4-Bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and mechanisms of action.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a condensation reaction between appropriate precursors. The compound has been characterized using various spectroscopic methods, including NMR and IR spectroscopy, which confirm the formation of the keto and ester functional groups essential for its biological activity .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anticancer, antibacterial, and antifungal properties.

Anticancer Activity

Research indicates that derivatives of 2-(4-bromophenyl)-2-oxoethyl compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has shown activity against A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cell lines.

- Mechanism of Action : The anticancer activity is believed to involve the induction of apoptosis through the activation of caspase pathways and inhibition of Bcl-2 family proteins .

Antibacterial Activity

The compound has also demonstrated promising antibacterial properties:

- Tested Bacteria : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 46.9 to 93.7 μg/mL, indicating potent antibacterial activity comparable to standard antibiotics .

Antifungal Activity

In addition to its antibacterial properties, the compound exhibits antifungal activity:

- Fungal Strains Tested : It has been evaluated against various fungal pathogens, showing MIC values as low as 5.8 μg/mL.

- Potential Applications : This suggests potential for development as a therapeutic agent in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Feature | Importance |

|---|---|

| Bromine Substitution | Enhances antimicrobial activity |

| Chlorine Substitution | Contributes to cytotoxicity |

| Keto and Ester Functionalities | Essential for interaction with biological targets |

The presence of electron-withdrawing groups such as bromine and chlorine on aromatic rings significantly influences the compound's potency against various pathogens .

Case Studies

Several studies have documented the biological activities of this compound:

- Study on Anticancer Effects :

- Antibacterial Efficacy Assessment :

- Fungal Inhibition Study :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate, and how can reaction yields be optimized?

- Methodology : A common synthesis involves reacting 4-chlorobenzoic acid derivatives with brominated phenacyl precursors in dimethylformamide (DMF) under alkaline conditions (e.g., sodium carbonate). For example, a 96.88% yield was achieved via a room-temperature reaction followed by recrystallization in ethanol .

- Optimization Strategies :

- Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilic substitution.

- Temperature Control : Prolonged stirring at room temperature minimizes side reactions.

- Purification : Ethanol recrystallization improves purity and crystal formation.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- X-ray Crystallography : Resolves bond angles and intermolecular interactions (e.g., C=O and Br/Cl substituent orientations) .

- FT-IR Spectroscopy : Identifies key functional groups (e.g., ester C=O stretches at ~1730 cm⁻¹, ketone C=O at ~1680 cm⁻¹).

- NMR : H and C NMR confirm aryl proton environments and substituent effects .

Advanced Research Questions

Q. How does photolytic degradation influence the compound’s stability, and what synthetic applications arise from this behavior?

- Photolysis Mechanism : The phenacyl ester group undergoes cleavage under UV light, generating reactive intermediates (e.g., oxazoles or imidazoles) .

- Applications :

- Photoremovable Protecting Groups : Useful in controlled release of bioactive molecules.

- Degradation Studies : Monitor via HPLC-MS to identify breakdown products under varying light conditions.

Q. What computational approaches are used to predict reactivity and electronic properties?

- Density Functional Theory (DFT) : Models electron density distributions, HOMO-LUMO gaps, and substituent effects (e.g., electron-withdrawing Br/Cl groups reduce nucleophilicity) .

- Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability.

Q. How can conflicting data on reaction yields or byproduct formation be resolved?

- Case Study : Discrepancies in yields (e.g., 85% vs. 96%) may arise from impurities in starting materials or solvent quality.

- Resolution Strategies :

- Replicate Conditions : Standardize reagent purity and solvent drying.

- Byproduct Analysis : Use GC-MS to identify side products (e.g., unreacted phenacyl bromide).

Q. What advanced safety protocols are recommended for handling this compound?

- GHS Guidelines : Classify as hazardous due to bromine/chlorine content. Use PPE (gloves, goggles) and work in a fume hood .

- Waste Management : Segregate halogenated waste for incineration to prevent environmental release.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.